molecular formula C11H15NO B8648426 2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine

2-(2,3-Dihydrobenzofuran-5-yl)-N-methylethan-1-amine

Cat. No. B8648426
M. Wt: 177.24 g/mol
InChI Key: UFXHKUASIDHHGT-UHFFFAOYSA-N
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Patent
US05302595

Procedure details

A solution of 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.5 g -- see Preparation 20) in 33% methylamine in methanol (40 ml) was heated at 100° C. in a stainless steel pressure vessel for 6 hours then concentrated in vacuo. The residue was partitioned between dichloromethane (50 ml) and 10% aqueous sodium carbonate (50 ml). The layers were separated and the aqueous layer was further extracted with dichloromethane (2×50 ml). The aqueous layer was concentrated in vacuo to give a solid which was triturated with boiling 2-propanol. The mixture was filtered and the filtrate concentrated in vacuo to give a solid which was purified by column chromatography o silica eluting with dichloromethane containing methanol (0% up to 1%). The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless solid, yield, 0.31 g, m.p. 153°-155° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH2:10][CH2:9][C:8]=2[CH:12]=1.[CH3:13][NH2:14]>CO>[O:11]1[C:7]2[CH:6]=[CH:5][C:4]([CH2:3][CH2:2][NH:14][CH3:13])=[CH:12][C:8]=2[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCCC=1C=CC2=C(CCO2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (50 ml) and 10% aqueous sodium carbonate (50 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with dichloromethane (2×50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was triturated with boiling 2-propanol
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography o silica eluting with dichloromethane
ADDITION
Type
ADDITION
Details
containing methanol (0% up to 1%)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CCNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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